molecular formula C12H7F3N2O3 B1391582 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid CAS No. 1215846-99-3

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid

Cat. No.: B1391582
CAS No.: 1215846-99-3
M. Wt: 284.19 g/mol
InChI Key: KMCDGYPVORJOBQ-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid is an organic compound with the molecular formula C12H7F3N2O3. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzoic acid moiety through an ether linkage. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Scientific Research Applications

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Safety and Hazards

While specific safety and hazard information for “3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid” was not found, similar compounds are generally advised to be handled with care. Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 2-chloro-4-(trifluoromethyl)pyrimidine.

    Ether Formation: The pyrimidine derivative is then reacted with 3-hydroxybenzoic acid under suitable conditions to form the ether linkage. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
  • 3-{[4-(Trifluoromethyl)phenyl]oxy}benzoic acid
  • 3-{[4-(Trifluoromethyl)thiazol-2-yl]oxy}benzoic acid

Uniqueness

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high specificity and potency.

Properties

IUPAC Name

3-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)9-4-5-16-11(17-9)20-8-3-1-2-7(6-8)10(18)19/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCDGYPVORJOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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